molecular formula C8H10N2O3 B154692 (S)-2-amino-1-(4-nitrophenyl)ethanol CAS No. 129894-63-9

(S)-2-amino-1-(4-nitrophenyl)ethanol

Cat. No. B154692
M. Wt: 182.18 g/mol
InChI Key: DZOWZBGCZPHHLM-MRVPVSSYSA-N
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Description

“(S)-2-amino-1-(4-nitrophenyl)ethanol” is also known as “4-Nitrophenethyl alcohol” and has the linear formula O2NC6H4CH2CH2OH . It’s a phosphate protecting reagent and O6 of deoxyguanosine . It’s used in research and development but not recommended for medicinal, household or other use .


Synthesis Analysis

The synthesis of 1,2-bis(4-nitrophenyl)-1-benzo[f]chromen-3-amine derivative has been described by one-pot three-component reaction of 2-naphthol, aromatic aldehydes, 4-nitrophenyl acetonitrile using pTSA as the catalyst in ethanol reflux .


Chemical Reactions Analysis

The reduction of 4-nitrophenol (4-NiP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway .


Physical And Chemical Properties Analysis

“(S)-2-amino-1-(4-nitrophenyl)ethanol” is a light yellow, aromatic solid . It is expected to be highly soluble in water and has low vapor pressures . The nitrophenols are unstable at ambient conditions, and stabilizing agents should be incorporated into the energetic compositions to inhibit and slow down the decomposition reactions that can occur .

Safety And Hazards

“(S)-2-amino-1-(4-nitrophenyl)ethanol” should be handled with care. Avoid contact with skin, eyes or clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool and well-ventilated place .

Future Directions

The reduction of 4-nitrophenol (4-NiP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles . This reaction is considered both a potentially important step in industrial water treatment and an attractive, commercially relevant synthetic pathway . Future research may focus on optimizing this reaction and exploring its potential applications.

properties

IUPAC Name

(1S)-2-amino-1-(4-nitrophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c9-5-8(11)6-1-3-7(4-2-6)10(12)13/h1-4,8,11H,5,9H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOWZBGCZPHHLM-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CN)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CN)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00357102
Record name (S)-2-amino-1-(4-nitrophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-amino-1-(4-nitrophenyl)ethanol

CAS RN

129894-63-9
Record name (S)-2-amino-1-(4-nitrophenyl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00357102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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